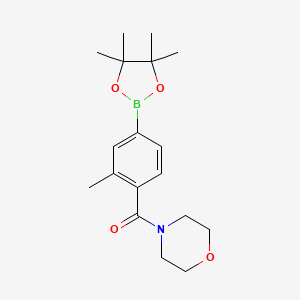

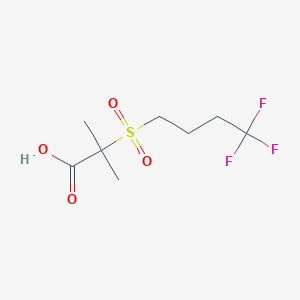

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone

Vue d'ensemble

Description

The compound (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone is a chemical compound . The IUPAC name for this compound is 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole . The compound has a molecular weight of 208.07 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H17BN2O2/c1-7-12-6-8(13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13) . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.2 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 301.1307802 g/mol .Applications De Recherche Scientifique

Structural and Physicochemical Analysis

This compound, along with its derivatives, is primarily used as an intermediate in synthetic chemistry. A comprehensive study has been conducted on similar boric acid ester intermediates with benzene rings, focusing on their synthesis, structural confirmation, and conformational analysis. Through methods like FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, the structures of these compounds were meticulously confirmed. Further exploration into their molecular structures was done using density functional theory (DFT), which revealed a consistency between the DFT-optimized structures and the crystal structures obtained from X-ray diffraction. The study delves into the molecular electrostatic potential and frontier molecular orbitals, uncovering some physicochemical properties of these compounds, thus providing a foundational understanding of their behavior in various chemical contexts (Huang et al., 2021).

Molecular Synthesis for Imaging Agents

This compound is also pivotal in the synthesis of imaging agents for medical applications. For instance, in a study concerning Parkinson's disease, a reference standard and its precursor were synthesized, contributing to the preparation of a target tracer. This tracer was processed and isolated through meticulous techniques, including high-performance liquid chromatography (HPLC) combined with solid-phase extraction (SPE), yielding a radiochemical purity of over 99%. The specific activity and total synthesis time were also carefully measured and documented, highlighting the compound's potential in the field of medical imaging and diagnostics (Wang et al., 2017).

Antitumor Activity

Another dimension of research focuses on derivatives of this compound and their biological activities. A particular study synthesized a derivative and evaluated its structural characteristics through X-ray diffraction. Preliminary biological tests indicated that the compound exhibited significant inhibition on the proliferation of various cancer cell lines, marking it as a potential candidate for antitumor applications (Tang & Fu, 2018).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of phenylboronic ester , which is widely used in biology, organic synthesis, catalysis, and crystal engineering . Phenylboronic acid compounds are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Phenylboronic acid compounds, to which this compound is related, are known to be involved in various transformation processes . They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Biochemical Pathways

Phenylboronic acid compounds are known to be involved in various biochemical pathways, including those related to the regulation of insulin rhythm and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Phenylboronic acid compounds are known to have various effects, including the induction of apoptosis and necrosis of certain cancer cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It is known that boronic ester bonds, which this compound contains, are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Propriétés

IUPAC Name |

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO4/c1-13-12-14(19-23-17(2,3)18(4,5)24-19)6-7-15(13)16(21)20-8-10-22-11-9-20/h6-7,12H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNGUDYMTRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)

![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)